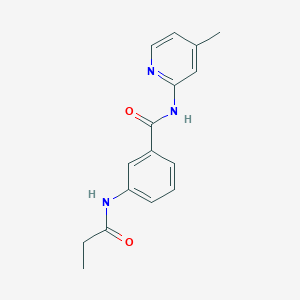
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide family and is a small molecule that can easily pass through cell membranes, making it an attractive candidate for drug development.
作用機序
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's mechanism of action involves its ability to bind to the active site of PARP, inhibiting its activity. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. In the case of inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's ability to inhibit PARP has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to induce apoptosis and inhibit tumor growth. In inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide is its instability in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide research. One area of interest is the development of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide-based PARP inhibitors for cancer treatment. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in vivo, which could inform its potential use as a therapeutic agent in humans.
合成法
The synthesis of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has also been studied for its anti-inflammatory properties, with research suggesting that it can reduce the production of inflammatory cytokines in the body.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-15(20)18-13-6-4-5-12(10-13)16(21)19-14-9-11(2)7-8-17-14/h4-10H,3H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOEKNJMFXVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5397168.png)
![5-isopropyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5397172.png)
![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5397181.png)
![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)
![5-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5397201.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(6-bromo-2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5397208.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5397232.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)
![1-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5397247.png)
![4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5397257.png)

![7-ethyl-1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5397264.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)